

2-Acetyl-5-methylthiophene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetyl-5-methylthiophene

Cat. No.: B1664034

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **2-Acetyl-5-methylthiophene**

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **2-Acetyl-5-methylthiophene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2-Acetyl-5-methylthiophene is an aromatic ketone and a derivative of thiophene, substituted with an acetyl group at the 2-position and a methyl group at the 5-position.^[1] Its chemical structure and key identifiers are detailed below.

Chemical Structure of 2-Acetyl-5-methylthiophene

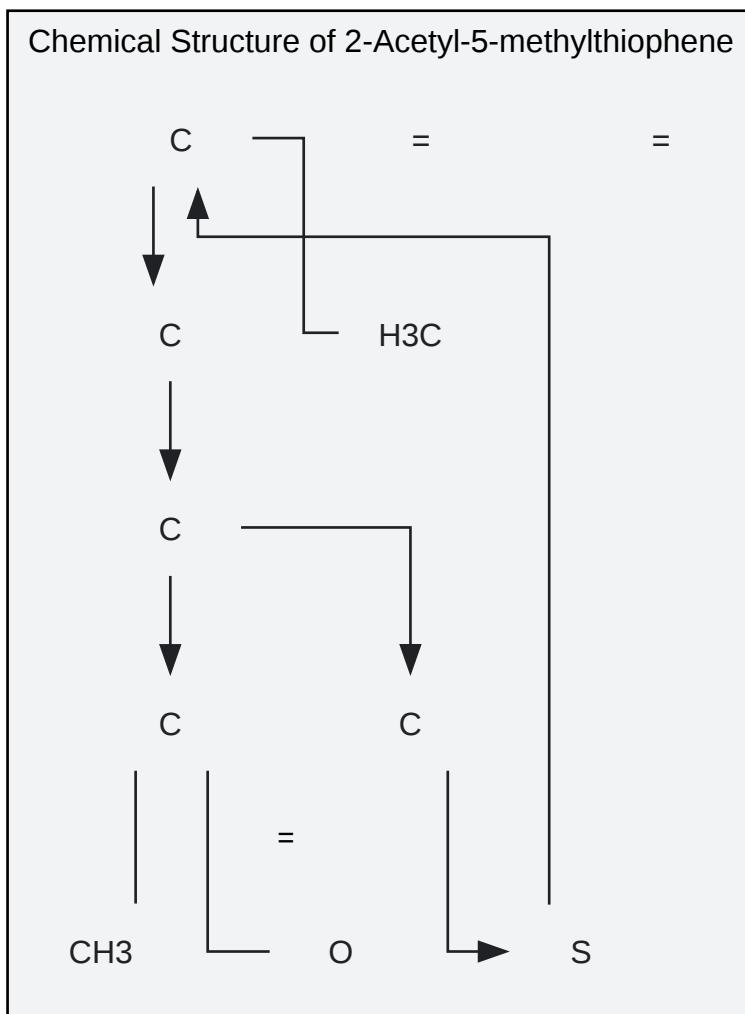

[Click to download full resolution via product page](#)Caption: 2D Structure of **2-Acetyl-5-methylthiophene**

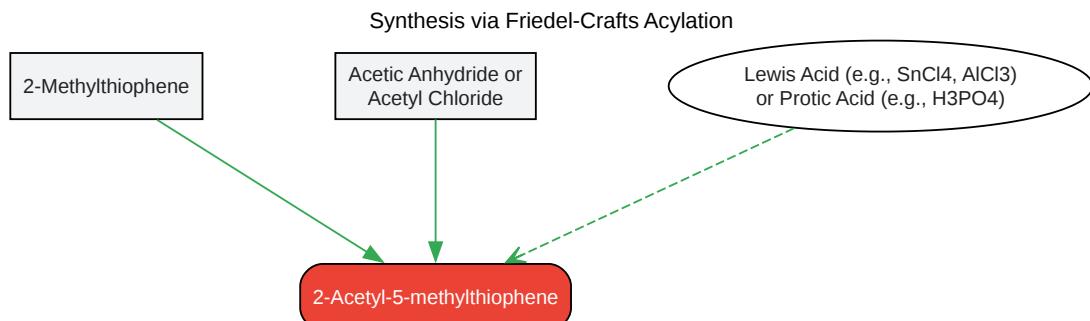
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(5-methylthiophen-2-yl)ethanone [1]
Synonyms	2-Methyl-5-acetylthiophene, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[1][2]
CAS Number	13679-74-8[1][2]
Molecular Formula	C ₇ H ₈ OS[1][2]
SMILES	CC1=CC=C(S1)C(=O)C[1]
InChI	1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1]

| InChIKey | YOSDTJYMDAEEAZ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

2-Acetyl-5-methylthiophene is a colorless to pale yellow liquid or crystalline powder.[3] Its key physicochemical properties are summarized in the table below.


Table 2: Physicochemical Properties

Property	Value
Molecular Weight	140.20 g/mol [1]
Melting Point	24-28 °C[3][4]
Boiling Point	232-234 °C at 760 mmHg[3]; 65-67 °C at 1 mmHg
Density	1.106 g/mL at 25 °C[4]
Refractive Index	1.557 - 1.567 at 20 °C[3]
Flash Point	95.56 °C (Closed Cup)[3][5]
Water Solubility	0.63 g/L (Predicted)[6]

| logP | 1.67 - 2.09 (Predicted)[\[6\]](#)[\[7\]](#) |

Synthesis and Experimental Protocols

A common method for the synthesis of **2-Acetyl-5-methylthiophene** is through the Friedel-Crafts acylation of 2-methylthiophene. This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent in the presence of a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation of 2-methylthiophene.

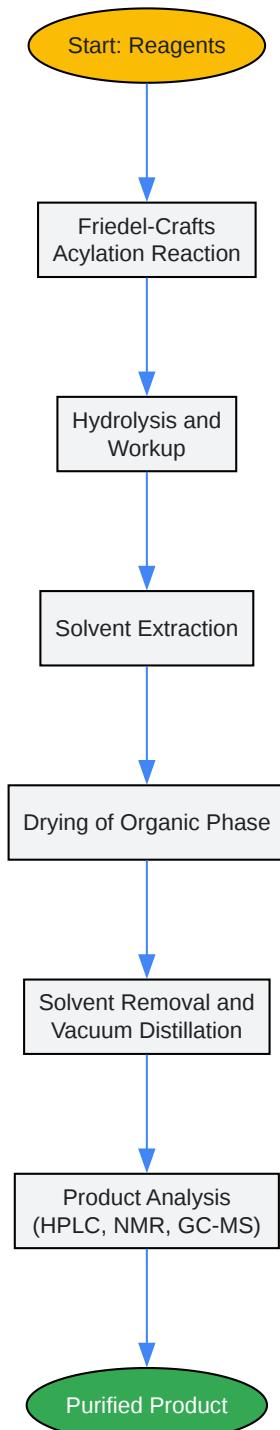
Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of an acetylthiophene derivative and is adapted for **2-Acetyl-5-methylthiophene**.[\[8\]](#)[\[9\]](#)

Materials:

- 2-Methylthiophene
- Acetyl chloride (or acetic anhydride)

- Stannic chloride (SnCl_4) or another suitable Lewis acid
- Dry benzene (solvent)
- Concentrated hydrochloric acid
- Anhydrous calcium chloride (drying agent)
- Water


Procedure:

- In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve 2-methylthiophene and acetyl chloride in dry benzene.
- Cool the mixture to 0°C using an ice bath.
- With vigorous stirring, add freshly distilled stannic chloride dropwise to the solution over a period of approximately 40 minutes, maintaining the low temperature.
- After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature.
- Hydrolyze the resulting addition product by slowly adding a mixture of water and concentrated hydrochloric acid.
- Separate the organic layer (benzene), wash it with water, and then dry it over anhydrous calcium chloride.
- Remove the benzene and any unreacted starting materials by distillation.
- The final product, **2-Acetyl-5-methylthiophene**, is then purified by vacuum distillation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of **2-Acetyl-5-methylthiophene**.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for synthesis and analysis.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the separation and analysis of **2-Acetyl-5-methylthiophene**.^[7]

Method Parameters:

- Column: Newcrom R1 or a similar reverse-phase column.^[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).^[7]
- Detection: UV detection at an appropriate wavelength.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[7]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **2-Acetyl-5-methylthiophene**.

- ^1H NMR and ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are available in public databases such as SpectraBase.^[1]
- Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.^{[1][2]}
- Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.^{[1][2]}

Safety and Handling

2-Acetyl-5-methylthiophene is harmful if swallowed and may cause skin and eye irritation.^{[1][5]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.^[10] Work should be conducted in a well-ventilated area or a fume hood.^[10] For detailed safety information, consult the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-5-methylthiophene [webbook.nist.gov]
- 3. 2-acetyl-5-methyl thiophene, 13679-74-8 [thegoodscentscompany.com]
- 4. 2-Acetyl-5-methylthiophene, 98% | Ottokemi™ [ottokemi.com]
- 5. 2-Acetyl-5-methylthiophene | 13679-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Showing Compound 2-Acetyl-5-methylthiophene (FDB011131) - FooDB [foodb.ca]
- 7. 2-Acetyl-5-methylthiophene | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. georganics.sk [georganics.sk]
- To cite this document: BenchChem. [2-Acetyl-5-methylthiophene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664034#2-acetyl-5-methylthiophene-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com